molecular formula C20H14FIN2O3 B5566357 N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide

N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide

Cat. No. B5566357
M. Wt: 476.2 g/mol
InChI Key: AQMCETYCEJGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide, also known as FIBAN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FIBAN is a member of the benzamide family, which is known for their diverse biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Nucleoside Transport Inhibition and ENT1 Affinity Compounds related to N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide have been explored for their inhibitory effects on nucleoside transporters, particularly ENT1. Modifications to the benzyl group in similar structures have resulted in varying affinities for the transporter, indicating the potential for designing targeted inhibitors based on structural alterations (Tromp et al., 2004).

Photoregulated Drug Delivery Photolabile linkages, like those found in o-nitrobenzyl derivatives, have been utilized for the controlled release of anticancer drugs from nanoparticles. These systems allow for the targeted release of drugs upon irradiation with light, demonstrating an application in photoregulated drug delivery systems (Agasti et al., 2009).

Polymer and Materials Science The o-nitrobenzyl group, which is structurally related to components of N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide, is widely used in polymer and materials science. It serves as a photolabile group allowing for the dynamic alteration of polymer properties through irradiation, highlighting its importance in the development of responsive materials (Zhao et al., 2012).

PET Imaging of σ Receptors Derivatives of N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide have been synthesized and evaluated for their potential as ligands in PET imaging of σ receptors. These studies demonstrate the compound's relevance in developing diagnostic tools for neurological and oncological applications (Shiue et al., 1997).

Fluorescence Uncaging and Reporting The o-nitrobenzyl caging group, related to the nitrobenzamide part of the molecule, has been employed in the design of fluorescence uncaging systems with reporting properties. These systems are used to monitor biological processes in real time, offering insights into cellular dynamics and reaction mechanisms (Abou-Nakad et al., 2018).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(4-iodophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FIN2O3/c21-15-7-5-14(6-8-15)13-23(17-11-9-16(22)10-12-17)20(25)18-3-1-2-4-19(18)24(26)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMCETYCEJGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=C(C=C3)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.